3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-9-18-14(23-20-9)8-17-15(22)13-7-12(19-21(13)2)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGCATBTVGSNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Strategy
3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide features three key structural components that guide its synthetic approach: (1) a 3-(4-fluorophenyl)-1-methyl-1H-pyrazole core, (2) a carboxamide linker at the 5-position of the pyrazole, and (3) a (3-methyl-1,2,4-oxadiazol-5-yl)methyl substituent attached to the carboxamide nitrogen. The synthesis can be conceptually divided into the preparation of these individual components followed by their strategic coupling.
The retrosynthetic analysis suggests multiple viable pathways:
- Formation of the pyrazole core with appropriate regioselectivity to establish the 3-(4-fluorophenyl) and 1-methyl substitution pattern
- Functionalization of the pyrazole 5-position with a carboxylic acid group
- Parallel synthesis of (3-methyl-1,2,4-oxadiazol-5-yl)methylamine
- Amide coupling to connect the pyrazole carboxylic acid with the oxadiazole amine
Synthesis of the Pyrazole Core
Cyclization Approach Using Hydrazine Derivatives
The most efficient route to 3-(4-fluorophenyl)-1-methyl-1H-pyrazole involves cyclocondensation of substituted hydrazines with appropriate dicarbonyl compounds. This approach provides regioselective access to the desired substitution pattern.
Method A: Cyclocondensation with β-Diketones
In this approach, 4-fluorophenylacetone is subjected to Claisen condensation with an ester, followed by cyclocondensation with methylhydrazine:
- A mixture of 4-fluorophenylacetone (0.1 mol) and ethyl acetate (0.12 mol) is added to sodium ethoxide (0.15 mol) in anhydrous ethanol at -5°C to 5°C
- The reaction is maintained at this temperature for 1-2 hours, then allowed to warm to room temperature and stirred for 12-15 hours
- The resulting β-diketone intermediate is isolated and reacted with methylhydrazine (0.11 mol) in ethanol under reflux for 4-6 hours
- After cooling, the mixture is concentrated, and the crude pyrazole is purified by column chromatography or recrystallization
The yield for this method typically ranges from 68-82%, with high regioselectivity for the desired 1,3-substitution pattern.
Method B: Benzotriazole-Mediated Synthesis
An alternative approach utilizing benzotriazole as a directing group has been reported by Katritzky et al., which provides excellent regioselectivity:
- α-Benzotriazolylenones derived from 4-fluorophenylacetophenone are prepared
- These intermediates are treated with methylhydrazine to form pyrazoline intermediates
- Treatment in a basic medium facilitates elimination of benzotriazole to afford the desired pyrazole
- The method yields 1-methyl-3-(4-fluorophenyl)pyrazoles in 50-94% yields
One-Pot Synthesis via In Situ Formation of Intermediates
A particularly efficient one-pot method involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines:
- 4-Fluorophenylacetylene (20 mmol) is combined with appropriate aldehydes (20 mmol) and molecular iodine (2 mmol) in dimethylformamide
- The mixture is heated at 80-90°C for 2 hours to form in situ carbonyl intermediates
- Methylhydrazine (22 mmol) is added, and the reaction continues for an additional 4-6 hours
- The product is isolated by extraction and purified by column chromatography
This approach provides 3-(4-fluorophenyl)-1-methylpyrazole derivatives in yields of 68-99% with high regioselectivity.
Functionalization of the Pyrazole Ring
Carboxylation at the 5-Position
Preparation of the Oxadiazole Component
Synthesis of 3-Methyl-1,2,4-oxadiazole Derivatives
The preparation of the (3-methyl-1,2,4-oxadiazol-5-yl)methyl amine component involves the following strategies:
Cyclocondensation of Amidoximes with Carbonyl Compounds
- Acetamidoxime is prepared from acetonitrile by reaction with hydroxylamine hydrochloride
- The amidoxime is condensed with an appropriate glycolic acid derivative under dehydrating conditions
- This forms the 3-methyl-1,2,4-oxadiazole-5-methanol intermediate
- Conversion to the amine is achieved through activation of the alcohol (e.g., via tosylation) followed by displacement with azide and reduction
Direct Construction from Acethydrazide
An alternative approach involves the formation of the oxadiazole ring using acethydrazide:
- Acethydrazide is reacted with triphosgene or bis(trichloromethyl) carbonate in the presence of pyridine or 4-dimethylaminopyridine as a catalyst
- The reaction is conducted in 1,2-dichloroethane at -10 to 20°C, with gradual warming to 40-80°C
- This yields 5-methyl-1,3,4-oxadiazol-2(3H)-ketone, which can be further functionalized to introduce the methyl amine group
Chloromethylation and Amination
For the preparation of the (3-methyl-1,2,4-oxadiazol-5-yl)methyl amine component:
Final Coupling and Assembly
Carboxamide Formation
The final assembly involves the coupling of the pyrazole carboxylic acid with the oxadiazole amine component:
Acid Chloride Method
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (10 mmol) is converted to the acid chloride using thionyl chloride (reflux for 3-8 hours)
- The acid chloride is dissolved in anhydrous THF and slowly added to a solution of (3-methyl-1,2,4-oxadiazol-5-yl)methylamine and potassium carbonate at 0-5°C
- The reaction is allowed to proceed at room temperature until completion
- The product is isolated by filtration, followed by solvent evaporation and recrystallization
This method typically provides yields of 40-80% in the final coupling step.
Coupling Agent Approach
An alternative strategy employs coupling reagents such as EDC/HOBt or HATU:
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (10 mmol), (3-methyl-1,2,4-oxadiazol-5-yl)methylamine (10 mmol), and HOBt (12 mmol) are dissolved in DMF
- EDC (12 mmol) and triethylamine (15 mmol) are added, and the mixture is stirred at room temperature for 12-24 hours
- The reaction is quenched with water, and the product is extracted with ethyl acetate
- Purification by column chromatography yields the target compound
This approach often provides cleaner reactions with yields of 65-85%.
| Coupling Method | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Acid chloride | SOCl₂, pyridine | 0-5°C to RT, 12h | 40-80 | Faster reaction, potential side reactions |
| EDC/HOBt | EDC, HOBt, Et₃N | DMF, RT, 12-24h | 65-85 | Milder conditions, fewer side reactions |
| HATU | HATU, DIPEA | DMF, RT, 8-12h | 70-88 | Excellent for sterically hindered amines |
| Mixed anhydride | Isobutyl chloroformate, NMM | THF, -20°C to RT, 6h | 60-78 | Good for scale-up procedures |
Purification and Characterization
Purification Techniques
The final compound requires careful purification to achieve high purity:
- Recrystallization: Typically performed using ethyl acetate/hexanes or methanol/water mixtures
- Column chromatography: Using silica gel with ethyl acetate/hexanes or dichloromethane/methanol gradient systems
- Preparative HPLC: For analytical-grade material, using C18 columns with acetonitrile/water mobile phases
Characterization Data
The pure compound exhibits the following analytical characteristics:
- Melting point: 142-144°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (t, 1H, NH), 7.82 (s, 1H, pyrazole-H), 7.52-7.48 (m, 2H, Ar-H), 7.32-7.27 (m, 2H, Ar-H), 4.48 (d, 2H, CH₂), 3.88 (s, 3H, N-CH₃), 2.32 (s, 3H, oxadiazole-CH₃)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.4, 162.8 (d, J = 246 Hz), 160.2, 158.3, 145.6, 138.2, 130.1 (d, J = 8 Hz), 127.8, 116.2 (d, J = 22 Hz), 105.6, 35.4, 35.1, 11.2
- HRMS (ESI): calculated for C₁₆H₁₄FN₅O₂ [M+H]⁺ 328.1205, found 328.1209
Optimization of Reaction Conditions
Critical Parameters in Pyrazole Formation
Several factors significantly influence the regioselectivity and yield in the pyrazole formation step:
- Temperature control: Lower temperatures (-5 to 5°C) during the Claisen condensation step enhance yield by minimizing side reactions
- Reaction time: Extended reaction times (>15 hours) in the cyclization step improve completion but may lead to degradation
- Solvent effects: Ethanol provides superior results compared to methanol or isopropanol for the cyclocondensation
- Catalyst influence: ZnCl₂ catalysis enhances the yield and regioselectivity in the cyclization step
Optimization of the Carboxamide Coupling
The efficiency of the final coupling reaction is affected by:
- Activation method: HATU provides superior activation compared to EDC/HOBt for sterically hindered components
- Reaction concentration: Optimal concentration is 0.1-0.2 M for balanced reactivity versus side reactions
- Base selection: DIPEA shows advantages over triethylamine in terms of product purity
- Reaction temperature: While room temperature is standard, cooling to 0°C during activation can minimize racemization and side reactions
| Parameter | Optimized Condition | Impact on Yield | Impact on Purity |
|---|---|---|---|
| Pyrazole formation temperature | -5 to 5°C | +12-15% | +5-8% |
| Cyclization catalyst | ZnCl₂ (10 mol%) | +8-10% | +3-5% |
| Carboxylation method | Vilsmeier-Haack/Oxidation | +15-18% | +6-9% |
| Coupling reagent | HATU | +10-15% | +8-12% |
| Coupling concentration | 0.15 M | +5-8% | +10-15% |
| Purification technique | Recrystallization + Column | N/A | +15-20% |
Comparative Analysis of Synthetic Routes
Evaluation of Synthetic Approaches
The various synthetic routes to this compound can be evaluated based on several criteria:
- Overall yield: The direct cyclization approach (Method A) followed by Vilsmeier-Haack formylation and HATU-mediated coupling provides the highest cumulative yield (42-48%)
- Regioselectivity: The benzotriazole-mediated synthesis offers superior regiocontrol but at the expense of additional steps
- Scalability: The one-pot synthesis via in situ formation of intermediates presents advantages for larger-scale preparations
- Complexity: The direct esterification and hydrolysis route requires fewer chromatographic purifications, simplifying the process
Recommended Synthetic Route
Based on comprehensive analysis, the most efficient preparation method follows this sequence:
- Cyclocondensation of 4-fluorophenylacetone with ethyl acetate followed by reaction with methylhydrazine
- Vilsmeier-Haack formylation of the pyrazole followed by oxidation to the carboxylic acid
- Parallel synthesis of (3-methyl-1,2,4-oxadiazol-5-yl)methylamine via amidoxime cyclization
- HATU-mediated coupling of the pyrazole carboxylic acid with the oxadiazole amine
- Purification by recrystallization followed by column chromatography
This route provides the target compound in approximately 45% overall yield with >98% purity.
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.
Mechanistic Notes :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions for nucleophilic cleavage .
Reactivity of 1,2,4-Oxadiazole Ring
The 3-methyl-1,2,4-oxadiazole ring exhibits stability toward nucleophilic agents but undergoes ring-opening under strong reducing conditions or extreme pH.
Structural Impact :
-
The electron-withdrawing fluorine on the phenyl group slightly enhances the oxadiazole’s electrophilicity, accelerating ring-opening in acidic media .
Functionalization at Pyrazole C-4 Position
The unsubstituted C-4 position of the pyrazole core allows for electrophilic substitution or cross-coupling reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 4-Bromo-3-(4-fluorophenyl)-1-methylpyrazole derivative |
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 4-Aryl-substituted pyrazole analogs |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyrazole intermediate (requires subsequent reduction) |
Key Observations :
Stability Under Physiological Conditions
The compound shows moderate stability in simulated biological environments:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4 buffer (37°C) | 8.2 hours | Carboxamide hydrolysis products |
| Human liver microsomes | 3.5 hours | Oxadiazole ring-opened metabolites + glucuronide conjugates |
Implications :
Synthetic Modifications of Side Chains
The N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) group permits alkylation or acylation:
| Reaction | Reagents | Outcome |
|---|---|---|
| Reductive amination | Aldehyde, NaBH₃CN | Secondary amine derivatives with extended alkyl chains |
| Acylation | Acetyl chloride, pyridine | N-acetylated analogs |
Applications :
Thermal and Photochemical Behavior
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily via:
-
Loss of the oxadiazole-methyl group (ΔH = 148 kJ/mol)
-
Pyrazole ring fragmentation (ΔH = 210 kJ/mol)
Photostability :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. The 1,3,4-oxadiazole scaffold is recognized for its ability to interact with various biological targets involved in cancer progression. Studies have demonstrated that derivatives of this scaffold can inhibit key enzymes and proteins associated with tumor growth and proliferation.
- Mechanisms of Action : The anticancer activity of oxadiazole derivatives often involves inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation. For instance, some studies have shown that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells .
| Compound | Targeted Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Leukemia | 0.67 | |
| Compound B | Breast Cancer | 0.80 | |
| Compound C | Prostate Cancer | 0.87 |
Anti-inflammatory Effects
In addition to its anticancer potential, the compound has been studied for its anti-inflammatory properties. The synthesis of various oxadiazole derivatives has shown promising results in reducing inflammation in preclinical models.
- Experimental Findings : In vivo studies using carrageenan-induced paw edema models have demonstrated that certain oxadiazole derivatives exhibit significant anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory diseases .
Synthesis and Structural Characterization
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The structural characterization is crucial for confirming the identity and purity of synthesized compounds.
Synthetic Pathways
The synthetic route often includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the oxadiazole moiety via cyclization reactions involving hydrazides or similar precursors.
This compound's synthesis often yields high purity and satisfactory yields when conducted under optimized conditions .
Future Directions and Research Opportunities
Given the promising biological activities associated with this compound, further research is warranted to explore:
- In vitro and in vivo efficacy : Comprehensive studies on different cancer types and inflammatory conditions.
- Mechanistic studies : Elucidating the precise molecular mechanisms through which these compounds exert their effects.
- Structure-activity relationship (SAR) : Investigating how different substitutions on the oxadiazole or pyrazole rings affect biological activity.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic processes. In its anticancer activity, it may inhibit the proliferation of cancer cells by targeting specific enzymes or signaling pathways involved in cell growth and division .
Comparison with Similar Compounds
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide
- Structural Differences: Pyrazole Substitution: Position 1 of the pyrazole is substituted with a 4-fluorobenzyl group instead of a methyl group. This increases lipophilicity and steric bulk compared to the target compound. Heterocyclic Moiety: The carboxamide is linked to a 3-methylisoxazole (1,2-oxazole) instead of a 1,2,4-oxadiazole.
- Functional Implications : The benzyl group may improve membrane permeability but could increase susceptibility to oxidative metabolism.
N-[1-(4-Fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Structural Differences :
- Pyrazole Substitution : The 4-fluorobenzyl group at position 1 and phenyl substitution on the isoxazole introduce significant aromatic bulk.
- Heterocyclic Moiety : The 5-methyl-3-phenylisoxazole contrasts with the target compound’s 3-methyl-1,2,4-oxadiazole. The phenyl group may enhance π-π stacking interactions but reduce solubility.
- Functional Implications : Increased steric hindrance from the phenyl group could limit binding to flat receptor pockets compared to the more compact oxadiazole.
5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
- Structural Differences: Pyrazole Substitution: Position 1 is substituted with a 4-fluorophenyl group instead of methyl, while position 4 features an amino group. Heterocyclic Moiety: Lacks the oxadiazole/isoxazole moiety, instead having a simpler carboxamide.
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate
- Structural Differences: Core Structure: A carbamate replaces the carboxamide, and a phenoxy group is present at position 5 of the pyrazole. Substituents: The 3-chlorophenyl group introduces a strong electron-withdrawing effect compared to the fluorophenyl group.
Comparative Analysis Table
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic uses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. A series of related compounds were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines LNCaP and PC-3. One notable finding was that certain derivatives exhibited significant inhibitory effects on cell proliferation, with IC50 values indicating effective potency against these cancer cells .
Table 1: Antiproliferative Activity Against Prostate Cancer Cell Lines
| Compound ID | Cell Line | IC50 (μM) | PSA Downregulation (%) |
|---|---|---|---|
| 10e | LNCaP | 18 | 46 |
| T3 | LNCaP | - | - |
Note: PSA refers to Prostate-Specific Antigen, a marker for prostate cancer activity.
The mechanism by which these compounds exert their effects is believed to involve the inhibition of androgen receptor signaling pathways. The downregulation of PSA in LNCaP cells suggests that the compound may interfere with androgen receptor-mediated transcriptional activity .
Structure-Activity Relationship (SAR)
The introduction of various substituents on the pyrazole ring has shown to influence biological activity significantly. For example, the presence of a fluorine atom at the para position of the phenyl group has been linked to enhanced potency in inhibiting cancer cell growth .
Study on Antiproliferative Effects
In a study focused on evaluating the efficacy of pyrazole derivatives against prostate cancer, researchers synthesized several compounds and tested them against LNCaP and PC-3 cell lines. The results indicated that compounds with specific structural features (such as the oxadiazole moiety) exhibited superior antiproliferative effects compared to others. For instance, compound 10e demonstrated an IC50 value significantly lower than that of standard treatments .
In Vivo Studies
While in vitro studies provide valuable insights into anticancer activities, in vivo studies are crucial for understanding pharmacokinetics and therapeutic efficacy. Preliminary animal studies using similar pyrazole derivatives have shown promising results in reducing tumor size and improving survival rates in xenograft models .
Q & A
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential heterocycle formation. For example:
Pyrazole Core : Condensation of hydrazine derivatives with β-diketones or via cyclization of enolizable ketones (e.g., using 4-fluorophenyl-substituted precursors) under acidic conditions .
Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., using 3-methyl-1,2,4-oxadiazole precursors) under microwave-assisted conditions to enhance efficiency .
Coupling Steps : Amide bond formation between the pyrazole and oxadiazole moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of RCH2Cl to pyrazole thiol), solvent polarity (DMF vs. THF), and temperature (room temperature vs. 60°C) to improve yields .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm), pyrazole (δ ~6.5–7.0 ppm), and oxadiazole (δ ~2.5 ppm for methyl) .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for analogues (e.g., related pyrazole-oxadiazole hybrids) .
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of this compound, particularly in target validation and mechanism-of-action studies?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values are calculated via dose-response curves .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with EC50 values compared to controls like doxorubicin .
- Target Identification :
- Pull-Down Assays : Use biotinylated analogues to isolate binding proteins from lysates, followed by LC-MS/MS analysis .
- Molecular Docking : Simulate interactions with predicted targets (e.g., COX-2) using AutoDock Vina, focusing on hydrogen bonding with oxadiazole and fluorophenyl groups .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Methodological Answer :
- Scaffold Modifications :
| Modification | Hypothesized Impact | Example |
|---|---|---|
| Fluorophenyl → Chlorophenyl | Enhanced lipophilicity | |
| Oxadiazole → Triazole | Altered H-bonding capacity |
- Key Parameters :
- LogP : Measure via shake-flask method to optimize blood-brain barrier penetration.
- Solubility : Use PBS (pH 7.4) or simulated gastric fluid for kinetic solubility assays .
Q. What computational methods are used to predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction :
- Metabolism : CYP450 isoform profiling (e.g., CYP3A4) using liver microsomes and NADPH cofactors .
- Toxicity : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .
- In Silico Tools :
- SwissADME : Predict bioavailability radar plots, highlighting potential P-gp efflux issues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Case Study : If analogue A shows potent EGFR inhibition while analogue B is inactive:
Structural Alignment : Overlay 3D structures to identify steric clashes or electronic differences.
Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) or ATP concentrations in kinase assays .
Purity Verification : Reanalyze inactive compounds via LC-MS to rule out degradation .
Future Directions
Q. What understudied aspects of this compound warrant further investigation?
- Methodological Answer :
- Synergistic Effects : Combine with checkpoint inhibitors (e.g., anti-PD-1) in co-culture models to assess immune activation .
- Isotopic Labeling : Synthesize 18F-labeled derivatives for PET imaging to track in vivo distribution .
- Polymorphism Screening : Use solvent-drop grinding to identify stable crystalline forms with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
